Cy5-YNE: An In-depth Technical Guide for Researchers
Cy5-YNE: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Core Concepts of Cy5-YNE
Cy5-YNE, also known as Sulfo-Cyanine5-alkyne, is a fluorescent probe that combines the far-red emitting cyanine (B1664457) dye, Cy5, with a terminal alkyne group (-YNE).[1] This alkyne functional group makes Cy5-YNE a valuable tool for "click chemistry," a set of biocompatible and highly efficient chemical reactions.[2] Specifically, the alkyne moiety of Cy5-YNE can readily undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with molecules containing an azide (B81097) group.[1][2] This reaction forms a stable triazole linkage, enabling the covalent attachment of the bright and photostable Cy5 fluorophore to a wide range of biomolecules, including proteins, peptides, and oligonucleotides, for visualization and tracking.[2]
The Cy5 core of the molecule provides excellent spectral properties for biological imaging, with excitation and emission maxima in the far-red region of the spectrum. This is advantageous for cellular imaging as it minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio.
Quantitative Data
The photophysical and chemical properties of Cy5-YNE are summarized in the tables below. These properties make it a robust and sensitive fluorescent probe for a variety of applications.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646 - 650 nm | |
| Emission Maximum (λem) | ~662 - 680 nm | |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ at ~646 nm | |
| Fluorescence Quantum Yield (Φ) | ~0.2 | |
| Molecular Weight | Varies by salt form (e.g., 556.2 g/mol for C35H42ClN3O) | |
| Solubility | Soluble in DMSO and DMF |
Experimental Protocols
The following are detailed methodologies for the use of Cy5-YNE in labeling proteins and oligonucleotides via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Protein Labeling with Cy5-YNE
This protocol describes the general steps for labeling an azide-modified protein with Cy5-YNE.
Materials:
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Azide-modified protein
-
Cy5-YNE
-
Anhydrous DMSO or DMF
-
Copper(II) sulfate (B86663) (CuSO₄)
-
A reducing agent such as sodium ascorbate (B8700270) or Tris(2-carboxyethyl)phosphine (TCEP)
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A copper ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Bathocuproinedisulfonic acid disodium (B8443419) salt (BCS)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Purification column (e.g., size-exclusion chromatography or dialysis cassette)
Protocol:
-
Preparation of Stock Solutions:
-
Dissolve Cy5-YNE in anhydrous DMSO or DMF to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in nuclease-free water.
-
Prepare a 250 mM stock solution of sodium ascorbate in nuclease-free water. This solution should be made fresh.
-
Prepare a 50 mM stock solution of THPTA in nuclease-free water.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein (typically at a concentration of 1-10 mg/mL) in the reaction buffer.
-
Add Cy5-YNE to the protein solution to a final concentration that is typically 2-10 fold molar excess over the protein.
-
Premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the reaction to a final copper concentration of 100-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted Cy5-YNE and other reaction components by size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis against a suitable buffer.
-
-
Determination of Labeling Efficiency:
-
The degree of labeling (DOL) can be determined by measuring the absorbance of the purified protein at 280 nm and the absorbance of Cy5 at its maximum absorbance (~646 nm).
-
Oligonucleotide Labeling with Cy5-YNE
This protocol outlines the steps for labeling an azide-modified oligonucleotide with Cy5-YNE.
Materials:
-
Azide-modified oligonucleotide
-
Cy5-YNE
-
Anhydrous DMSO or DMF
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Nuclease-free water
-
Purification method (e.g., ethanol (B145695) precipitation, HPLC)
Protocol:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of Cy5-YNE, CuSO₄, sodium ascorbate, and THPTA as described in the protein labeling protocol.
-
-
Labeling Reaction:
-
Dissolve the azide-modified oligonucleotide in nuclease-free water to a concentration of 100-500 µM.
-
Add Cy5-YNE to the oligonucleotide solution to a final concentration that is typically 1.5-5 fold molar excess over the oligonucleotide.
-
Add the premixed CuSO₄/THPTA solution to a final copper concentration of 100-500 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification of the Labeled Oligonucleotide:
-
The labeled oligonucleotide can be purified by ethanol precipitation or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Analysis of Labeled Oligonucleotide:
-
The purity and labeling efficiency can be assessed by techniques such as mass spectrometry or by measuring the absorbance at 260 nm (for the oligonucleotide) and ~646 nm (for Cy5).
-
Visualization of Signaling Pathways: G-Protein Coupled Receptor (GPCR) Signaling
Cy5-YNE is a powerful tool for visualizing and tracking biomolecules in living cells. A key application is the study of signaling pathways, such as those initiated by G-protein coupled receptors (GPCRs). By labeling a ligand or the receptor itself, researchers can monitor its localization, trafficking, and interaction with other signaling molecules.
The following diagram illustrates a simplified signaling pathway of the adenosine (B11128) A2A receptor (A2AR), a GPCR that plays a crucial role in various physiological processes. Fluorescently labeled ligands, such as a Cy5-labeled agonist, can be used to visualize the initial steps of this cascade.
Caption: Adenosine A2A Receptor Signaling Pathway.
Workflow for Visualizing GPCR Trafficking:
The following diagram illustrates a typical experimental workflow for using a Cy5-labeled ligand to study GPCR trafficking.
Caption: Experimental workflow for GPCR trafficking studies.
References
- 1. Click chemistry and optogenetic approaches to visualize and manipulate phosphatidic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic code expansion, click chemistry, and light-activated PI3K reveal details of membrane protein trafficking downstream of receptor tyrosine kinases [elifesciences.org]
